4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate
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Overview
Description
4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate is a chemical compound with the empirical formula C16H13BF4O. It is known for its use as a dye, with a dye content of approximately 90%. The compound is characterized by its molecular weight of 308.08 g/mol and a melting point of 170°C (dec.) .
Preparation Methods
The synthesis of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate typically involves the reaction of 4-methyl-2-phenyl-1-benzopyrylium with tetrafluoroboric acid. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a dye in various chemical experiments and analyses.
Biology: The compound can be used in biological staining techniques to visualize cellular components.
Medicine: Research into potential medical applications includes its use in diagnostic imaging and as a marker in certain assays.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate involves its interaction with molecular targets, such as proteins and nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their structure and function. This can result in alterations in cellular processes and signaling pathways .
Comparison with Similar Compounds
4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate can be compared with other similar compounds, such as:
- 4-Methyl-2-phenyl-1-benzopyrylium chloride
- 4-Methyl-2-phenyl-1-benzopyrylium bromide
These compounds share similar structural features but differ in their counterions, which can affect their chemical properties and reactivity. The uniqueness of this compound lies in its specific interactions and applications, particularly in the context of its use as a dye .
Properties
IUPAC Name |
4-methyl-2-phenylchromenylium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13O.BF4/c1-12-11-16(13-7-3-2-4-8-13)17-15-10-6-5-9-14(12)15;2-1(3,4)5/h2-11H,1H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDYDKIUTZTTII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=[O+]C2=CC=CC=C12)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583685 |
Source
|
Record name | 4-Methyl-2-phenyl-1-benzopyran-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155614-08-7 |
Source
|
Record name | 4-Methyl-2-phenyl-1-benzopyran-1-ium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2-phenyl-1-benzopyrylium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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